molecular formula C17H19Cl2NO3 B12778216 N-Methyl fenoldopam hydrochloride CAS No. 104130-00-9

N-Methyl fenoldopam hydrochloride

Cat. No.: B12778216
CAS No.: 104130-00-9
M. Wt: 356.2 g/mol
InChI Key: YJGGPTFGAQRAOX-UHFFFAOYSA-N
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Description

N-Methyl fenoldopam is a synthetic compound derived from fenoldopam, a dopamine D1 receptor agonist. Fenoldopam is primarily used as an antihypertensive agent due to its vasodilatory properties. N-Methyl fenoldopam retains similar pharmacological properties but with slight modifications in its chemical structure, which may influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl fenoldopam typically involves the N-methylation of fenoldopam. One common method is the direct reductive N-methylation of nitro compounds. This process involves the reduction of nitro compounds followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of N-Methyl fenoldopam may involve large-scale synthesis using similar reductive N-methylation techniques. The process is optimized for yield and purity, often involving catalytic systems to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl fenoldopam undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: N-Methyl fenoldopam can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.

Scientific Research Applications

N-Methyl fenoldopam has several scientific research applications:

Mechanism of Action

N-Methyl fenoldopam exerts its effects primarily through activation of dopamine D1 receptors. This activation leads to vasodilation and increased renal blood flow. The compound binds to these receptors, triggering a cascade of intracellular events that result in the relaxation of vascular smooth muscle cells. This mechanism is similar to that of fenoldopam, but the presence of the N-methyl group may alter its binding affinity and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Fenoldopam: The parent compound, primarily used as an antihypertensive agent.

    Dopamine: A naturally occurring neurotransmitter with broader receptor activity.

    Apomorphine: Another dopamine receptor agonist with different clinical applications.

Uniqueness

N-Methyl fenoldopam is unique due to its specific structural modification, which may enhance its stability and selectivity for dopamine D1 receptors. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

104130-00-9

Molecular Formula

C17H19Cl2NO3

Molecular Weight

356.2 g/mol

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride

InChI

InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H

InChI Key

YJGGPTFGAQRAOX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl

Origin of Product

United States

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